molecular formula C25H28N2O5S B2720027 1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol CAS No. 890605-30-8

1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol

Cat. No.: B2720027
CAS No.: 890605-30-8
M. Wt: 468.57
InChI Key: FHGJXUQKCFQYSQ-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a benzenesulfonyl group at the 4-position, linked via a propan-2-ol moiety to a 3-phenoxyphenoxy group.

Properties

IUPAC Name

1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5S/c28-21(20-31-23-10-7-11-24(18-23)32-22-8-3-1-4-9-22)19-26-14-16-27(17-15-26)33(29,30)25-12-5-2-6-13-25/h1-13,18,21,28H,14-17,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGJXUQKCFQYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC(=CC=C2)OC3=CC=CC=C3)O)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzenesulfonyl chloride under basic conditions to form 1-(benzenesulfonyl)piperazine.

    Alkylation: The next step involves the alkylation of the piperazine derivative with 3-(3-phenoxyphenoxy)propan-2-ol under suitable conditions, such as the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The phenoxy groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for further research:

Anticancer Activity

Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study by Nacher-Luis et al. (2024) demonstrated that benzothiazole derivatives can significantly reduce the viability of cancer cells by activating intrinsic apoptotic pathways.

Table 1: Summary of Anticancer Activities

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Apoptosis induction
MCF-7 (Breast Cancer)20Cell cycle arrest
A549 (Lung Cancer)25Intrinsic pathway activation

Antimicrobial Properties

The presence of the benzenesulfonyl group enhances the compound's lipophilicity, potentially increasing its membrane permeability and bioactivity against various bacterial strains. Comparative studies have shown effectiveness against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological applications. Compounds with similar scaffolds have been investigated for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties. Further studies are needed to confirm these effects specifically for this compound.

Case Study 1: Anticancer Mechanism

A detailed study evaluated the anticancer efficacy of related compounds, revealing that treatment with these compounds resulted in a significant increase in sub-G1 phase cells, indicative of apoptosis. Flow cytometry was used to analyze cell cycle distribution and apoptosis markers.

Case Study 2: Antimicrobial Efficacy

In vitro studies have demonstrated that derivatives of this compound exhibit strong antimicrobial activity against clinically relevant bacterial strains. The mechanism involves disruption of bacterial cell membranes, leading to cell death.

Mechanism of Action

The mechanism of action of 1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The phenoxy groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Piperazine Core

  • Compound 1 (): 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(2-methoxy-4-nitrophenoxy)propan-2-ol Key Differences: Replaces benzenesulfonyl with a 2-hydroxyethyl group and introduces a nitro substituent on the phenoxy ring. Impact: The nitro group (electron-withdrawing) may enhance receptor binding affinity but reduce metabolic stability compared to the sulfonyl group. Activity: Cited as a leading compound in radioprotection studies, suggesting substituent positioning critically influences efficacy .
  • Compound 2 (): 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol Key Differences: Substitutes benzenesulfonyl with a 3-methoxyphenyl group. Impact: Methoxy (electron-donating) groups may reduce piperazine basicity, altering receptor interactions.

Linker and Terminal Group Modifications

  • Compound 3 (): 3,3′-(Piperazine-1,4-diyl)bis(1-(2-methoxyphenoxy)propan-2-ol) Key Differences: Symmetrical structure with dual 2-methoxyphenoxy-propan-2-ol arms. Impact: Symmetry may enhance binding avidity in dimeric targets but reduce flexibility. The lack of a sulfonyl group limits electronic interactions critical for enzyme inhibition .
  • Compound 4 (): 1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol

    • Key Differences: Replaces benzenesulfonyl with a 4-fluorophenyl group and introduces a sulfanyl linker.
    • Impact: Sulfanyl groups (less polar than sulfonyl) may decrease solubility but improve membrane permeability. Fluorine’s electronegativity could enhance binding to hydrophobic pockets .

Biological Activity

The compound 1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The structure of the compound can be broken down as follows:

  • Piperazine moiety : A six-membered ring containing two nitrogen atoms.
  • Benzenesulfonyl group : A sulfonyl group attached to a benzene ring, which enhances solubility and biological activity.
  • Phenoxyphenoxy group : This contributes to the compound's interaction with various biological targets.

Biological Activity Overview

  • Antiviral Activity
    • Research indicates that piperazine derivatives, including those with benzenesulfonyl modifications, exhibit antiviral properties. For instance, compounds similar in structure have shown efficacy against viruses such as Hepatitis C and HIV . The compound's specific interactions with viral proteins may inhibit viral replication.
  • Antimicrobial Activity
    • Studies have demonstrated that piperazine derivatives possess significant antibacterial and antifungal activities. The compound was evaluated against various pathogens, including Gram-positive and Gram-negative bacteria, showing moderate to high inhibitory effects .
  • Mechanisms of Action
    • The mechanisms underlying the biological activities of this compound are thought to involve:
      • Inhibition of enzyme activity : Similar compounds have been shown to inhibit key enzymes in viral replication.
      • Disruption of membrane integrity : Antimicrobial activities may stem from the ability to disrupt bacterial cell membranes.

Case Study 1: Antiviral Efficacy

A study focused on the antiviral properties of piperazine derivatives found that compounds structurally related to this compound exhibited EC50 values in the nanomolar range against Hepatitis C virus (HCV) genotypes 1a and 1b. These findings suggest that modifications in the piperazine structure can significantly enhance antiviral potency .

Case Study 2: Antimicrobial Testing

In a comprehensive screening of antimicrobial activity, derivatives similar to our compound were tested against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) below 10 µg/mL, indicating strong antibacterial activity .

Data Tables

Activity TypeTarget Pathogen/ VirusEC50/MIC (µM)Reference
AntiviralHCV Genotype 1a7.89
AntiviralHCV Genotype 1b7.00
AntibacterialStaphylococcus aureus<10
AntibacterialPseudomonas aeruginosa<10
AntifungalCandida albicansModerate

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